molecular formula C40H39F5N4O7S B11819669 L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester

L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester

Cat. No.: B11819669
M. Wt: 814.8 g/mol
InChI Key: ZAFIEYQYHSAGGM-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester is a complex organic compound with a molecular formula of C36H43N5O8S This compound is known for its unique structural features, which include a benzofuranyl group, a fluorenylmethoxycarbonyl group, and a pentafluorophenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through its functional groups, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine methyl ester hydrochloride
  • N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine allyl ester hydrochloride

Uniqueness

Compared to similar compounds, L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C40H39F5N4O7S

Molecular Weight

814.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(1,3,4,6,6-pentamethyl-7H-cyclopenta[c]pyran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C40H39F5N4O7S/c1-19-20(2)55-21(3)26-17-40(4,5)36(29(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)56-35-33(44)31(42)30(41)32(43)34(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1

InChI Key

ZAFIEYQYHSAGGM-MUUNZHRXSA-N

Isomeric SMILES

CC1=C(OC(=C2C1=C(C(C2)(C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C)C

Canonical SMILES

CC1=C(OC(=C2C1=C(C(C2)(C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C)C

Origin of Product

United States

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